molecular formula C9H6F2OS B1403375 (5,7-difluorobenzo[b]thiophen-2-yl)methanol CAS No. 1400702-19-3

(5,7-difluorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B1403375
CAS No.: 1400702-19-3
M. Wt: 200.21 g/mol
InChI Key: XTSSRKVRAGMBEJ-UHFFFAOYSA-N
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Description

(5,7-difluorobenzo[b]thiophen-2-yl)methanol is a fluorinated benzothiophene derivative Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-difluorobenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the thiophene ring and subsequent introduction of fluorine atoms. One common method is the direct fluorination of thiophene derivatives using molecular fluorine (F₂) or other fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) under controlled conditions . Another approach involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate to form the desired benzothiophene structure .

Industrial Production Methods

Industrial production of fluorinated benzothiophenes often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes, catalytic fluorination, and the use of advanced fluorinating reagents to achieve efficient and selective fluorination .

Chemical Reactions Analysis

Types of Reactions

(5,7-difluorobenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative without the hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzothiophene carboxylic acid, while reduction can produce benzothiophene .

Scientific Research Applications

(5,7-difluorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,7-difluorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain enzymes and receptors. For example, fluorinated benzothiophenes have been studied as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and have potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-benzo[b]thiophene: A benzothiophene derivative with a single fluorine atom.

    7-Fluoro-benzo[b]thiophene: Another benzothiophene derivative with a single fluorine atom.

    5,7-Difluoro-benzo[b]thiophene: A compound similar to (5,7-difluorobenzo[b]thiophen-2-yl)methanol but without the hydroxyl group.

Uniqueness

The presence of both fluorine atoms and a hydroxyl group in this compound makes it unique compared to other fluorinated benzothiophenes. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5,7-difluoro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSSRKVRAGMBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5,7-difluorobenzo[b]thiophen-2-yl)methanol

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